molecular formula C12H16N2O2 B12225788 N-(oxan-4-yl)-2-(pyridin-3-yl)acetamide

N-(oxan-4-yl)-2-(pyridin-3-yl)acetamide

Cat. No.: B12225788
M. Wt: 220.27 g/mol
InChI Key: KYIRJMJCTOYIFJ-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)-2-(pyridin-3-yl)acetamide is a synthetic acetamide derivative characterized by a pyridin-3-yl group attached to the methylene carbon of an acetamide backbone and an oxan-4-yl (tetrahydropyran-4-yl) substituent on the nitrogen atom. The pyridin-3-yl moiety may facilitate interactions with biological targets through hydrogen bonding or π-π stacking.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

N-(oxan-4-yl)-2-pyridin-3-ylacetamide

InChI

InChI=1S/C12H16N2O2/c15-12(8-10-2-1-5-13-9-10)14-11-3-6-16-7-4-11/h1-2,5,9,11H,3-4,6-8H2,(H,14,15)

InChI Key

KYIRJMJCTOYIFJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC(=O)CC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)-2-(pyridin-3-yl)acetamide typically involves the reaction of oxane derivatives with pyridine derivatives under specific conditions. One common method involves the use of [4-(pyridin-3-yl)oxan-4-yl]methanamine dihydrochloride as a starting material . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)-2-(pyridin-3-yl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxane or pyridine rings are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(oxan-4-yl)-2-(pyridin-3-yl)acetic acid, while reduction may produce N-(oxan-4-yl)-2-(pyridin-3-yl)ethylamine.

Scientific Research Applications

N-(oxan-4-yl)-2-(pyridin-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-2-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Table 1. Physicochemical Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents m/z [M+H]+
N-(oxan-4-yl)-2-(pyridin-3-yl)acetamide C₁₂H₁₆N₂O₂ 220.27 Oxan-4-yl, pyridin-3-yl 221.1*
VU0455653 () C₁₈H₁₇N₂O₂ 293.34 1-Methylnaphthyloxy, pyridin-3-yl 293.0
VU0455655 () C₁₇H₁₄BrN₂O₂ 357.21 3-Bromonaphthyloxy, pyridin-3-yl 357.0
N-(3-Hydroxy-2-iodopyridin-4-yl)acetamide () C₇H₇IN₂O₂ 294.05 3-Hydroxy-2-iodopyridin-4-yl N/A
N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-... () C₂₁H₂₇NO₄S₂ 421.57 Sulfonylphenyl, thiophene methyl N/A

*Calculated value based on molecular formula.

Table 2. Functional Group Impact on Properties

Substituent Type Example Compound Effect on Properties
Oxan-4-yl Target compound Enhances solubility, reduces steric hindrance
Naphthyloxy VU0455653 Increases hydrophobicity, may improve membrane permeability
Halogen (Br, I) VU0455655, compound Elevates molecular weight, introduces polarizability and potential halogen bonding
Sulfonyl compound Boosts polarity and target selectivity, may reduce bioavailability

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